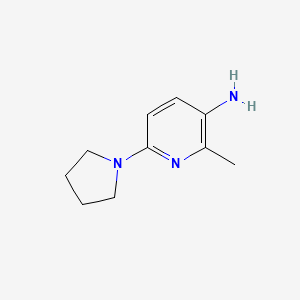![molecular formula C12H16N2O2 B1425707 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one CAS No. 1491308-07-6](/img/structure/B1425707.png)
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one
Overview
Description
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-9(13-2)10-4-3-5-11(8-10)14-6-7-16-12(14)15/h3-5,8-9,13H,6-7H2,1-2H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results .Scientific Research Applications
Crystal Structure and Configuration
- The study of oxazolidin-2-ones, including variants similar to 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one, reveals insights into their crystal structures and absolute configurations. These structures are vital for understanding their chemical properties and potential applications in various fields (Bolte, Monz, & Wagner, 1999).
Synthesis and Reaction Mechanisms
- Research has delved into the synthesis and reaction mechanisms of oxazolidin-2-ones. This includes studies on the reactions of 3-amino-1,2-diols with dichloromethane and paraformaldehyde, leading to the formation of 1,3-oxazolidines under specific conditions (Hamdach et al., 2004).
- Another research highlights the asymmetric synthesis of pseudoephedrine from 3-methylamino-3-phenyl-1,2-propanediol, converting it into oxazolidin-2-one, a precursor of pseudoephedrine (Testa et al., 2001).
Pharmacological Activity
- The pharmacological significance of oxazolidin-2-ones is evident in their use as a drug substance for chronic oral treatment of thrombotic disorders. Their impurity profiles are critical for ensuring the safety and efficacy of the drugs (Thomasberger, Engel, & Feige, 1999).
Enzymatic Synthesis and Kinetic Modeling
- Enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate has been a subject of study, showcasing the versatility and multifunctional nature of oxazolidinones. This research has implications for both industrial and pharmacological applications (Yadav & Pawar, 2014).
Chiral Derivatives and Chemoselective Reactions
- The chemoselective reactions of chiral derivatives of oxazolidin-2-ones have been explored, indicating their potential in stereoselective synthesis and their use in various chemical processes (Hajji et al., 2002).
Monoamine Oxidase Inactivation Mechanism
- Studies on oxazolidin-2-ones have also investigated their role in the inactivation of monoamine oxidase (MAO), shedding light on their potential therapeutic uses in neuropsychiatric disorders (Gates & Silverman, 1989).
Antibacterial Activity
- Novel methylamino piperidinyl substituted oxazolidinones, which include structures similar to 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one, have been synthesized and evaluated for their antibacterial activities, demonstrating their potential in antimicrobial therapy (Srivastava et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-[1-(methylamino)ethyl]phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(13-2)10-4-3-5-11(8-10)14-6-7-16-12(14)15/h3-5,8-9,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXMCNXAIISCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





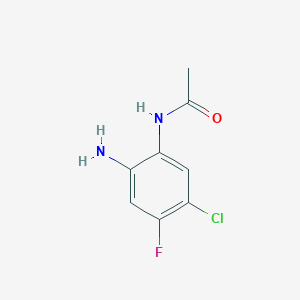
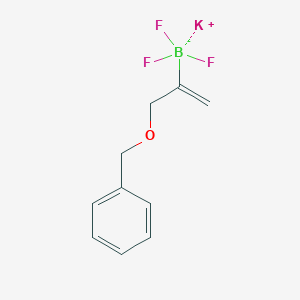
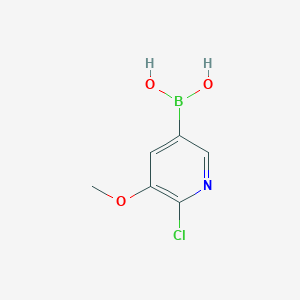
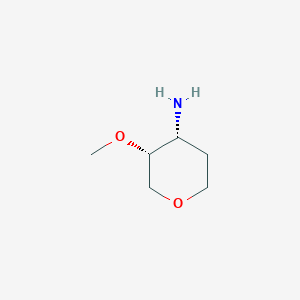
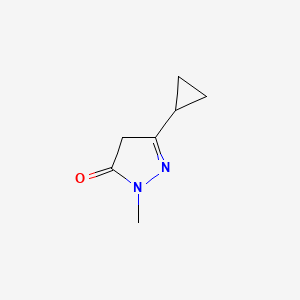
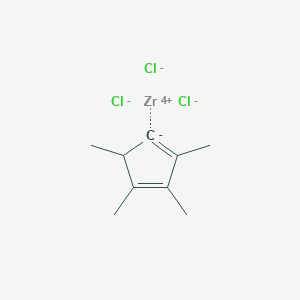
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
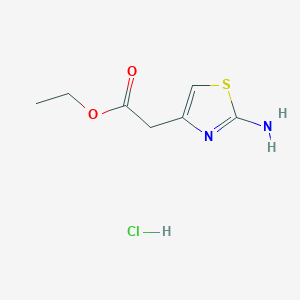
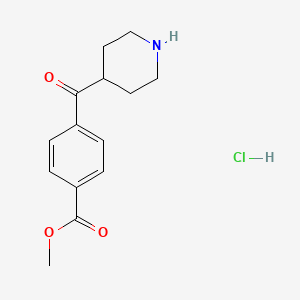
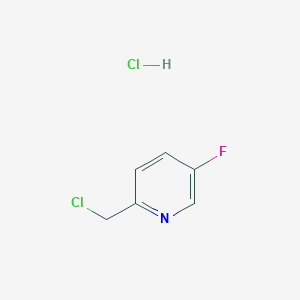
![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
